6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride
Description
6-Ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a thienopyrimidine derivative characterized by a bicyclic core structure comprising a thiophene fused to a pyrimidine ring. The compound features an ethyl substituent at the 6-position of the thienopyrimidine scaffold and a phenyl group attached to the pyrimidine nitrogen via an amine linkage. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies. Thienopyrimidines are widely explored for their kinase inhibitory, antimicrobial, and anticancer properties due to their structural resemblance to purines, enabling interaction with biological targets like ATP-binding pockets .
Properties
IUPAC Name |
6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S.ClH/c1-2-11-8-12-13(15-9-16-14(12)18-11)17-10-6-4-3-5-7-10;/h3-9H,2H2,1H3,(H,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMZMFTVGYVZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up reactions, and ensuring purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its antitumor and antimicrobial properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and targets are still under investigation, but it is believed that the compound can penetrate cells and bind to specific proteins, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Modifications
Table 1: Key Structural Differences Among Analogs
Key Observations :
6-Position Substitutions :
- The ethyl group in the target compound provides moderate hydrophobicity compared to methyl (e.g., ) or halogenated aryl groups (e.g., ). Ethyl may balance lipophilicity and steric effects, optimizing membrane permeability.
- Ethynyl substituents (e.g., ) introduce reactivity for covalent binding, a feature absent in the target compound.
N-Substituents: The phenyl group in the target compound contrasts with sulfonyl () or halogenated aryl groups ().
Salt Forms :
Pharmacological and Physicochemical Properties
Hypothetical Activity Profile (Based on Structural Features) :
- Target Compound : Moderate lipophilicity (logP ~3–4) due to ethyl and phenyl groups, favoring oral bioavailability. The hydrochloride salt ensures solubility >1 mg/mL.
- Analog with Sulfonyl Group () : Higher polarity (logP ~2–3) may limit CNS penetration but improve solubility.
- Halogenated Analogs () : Fluorine and chlorine atoms enhance binding affinity (e.g., kinase inhibition) and metabolic stability via reduced CYP450 metabolism.
Antimicrobial Activity :
- Tricyclic pyrido-thieno-pyrimidines () exhibit broad-spectrum antimicrobial activity, attributed to the phenylsulfonyl group. The target compound’s ethyl and phenyl groups may confer similar efficacy but require experimental validation.
Biological Activity
6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly in the field of oncology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the thieno[2,3-d]pyrimidine class of heterocyclic compounds. Its structure features:
- An ethyl group at the 6-position,
- A phenyl group at the 5-position,
- An amine functional group at the 4-position.
This unique configuration contributes to its pharmacological properties and biological activities, making it a subject of various studies in cancer research and other therapeutic areas.
Synthesis
The synthesis of 6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride typically involves cyclization reactions starting from 3-amino-thiophene-2-carboxylate derivatives. Common methods include heating thiophene derivatives in formic acid to yield thieno[3,2-d]pyrimidin-4-ones .
Antitumor Activity
Recent studies have evaluated the anti-proliferative effects of this compound against various cancer cell lines, including:
- Human breast cancer cells
- Human gastric cancer cells
In vitro assays demonstrated significant inhibition of cell viability, indicating potential antitumor properties. The compound's activity was further correlated with its ability to inhibit cyclin-dependent kinase 6 (CDK6), a critical regulator in cell cycle progression .
The mechanism by which 6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine exerts its biological effects involves:
- Enzyme Inhibition : The compound has shown selective inhibition against certain kinases, including CDK6.
- Cellular Interaction : It is believed to penetrate cellular membranes and bind to specific proteins, disrupting normal cellular processes .
Comparative Biological Activity
To contextualize the biological activity of 6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride, a comparison with similar compounds is provided in the table below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amines | Methoxy group at para position | Enhanced solubility and potential bioactivity |
| N-(5-bromo)thieno[2,3-d]pyrimidin-4-amines | Bromine substitution at 5-position | Increased reactivity and varied biological profiles |
| 4-Aminopyrrolo[2,3-d]pyrimidine | Known for antitubercular activity | Antimicrobial properties |
This comparison highlights the unique structural aspects of 6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amines that may enhance its pharmacokinetic properties while retaining significant biological activity.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thieno[2,3-d]pyrimidine derivatives. For example:
- Study on CDK Inhibition : A recent investigation reported that compounds derived from thienopyrimidine structures exhibited potent inhibition against CDK enzymes, which are crucial for cancer cell proliferation .
- Anti-inflammatory Activity : Other derivatives have shown promising anti-inflammatory effects by inhibiting COX enzymes, suggesting broader therapeutic potentials for compounds in this class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
